molecular formula C20H31N5O3 B10781154 1-(2-amino-3-phenylpropanoyl)-N-(1,6-diamino-1-oxohexan-2-yl)pyrrolidine-2-carboxamide

1-(2-amino-3-phenylpropanoyl)-N-(1,6-diamino-1-oxohexan-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B10781154
M. Wt: 389.5 g/mol
InChI Key: DEVODHFBXAPEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • ICX5609097 is a compound associated with the ICON blockchain platform. ICON is a decentralized, open-source blockchain that supports smart contracts. The native cryptocurrency of the ICON platform is denoted as ICX .
  • While ICX5609097 is not a chemical compound in the traditional sense, it plays a crucial role within the ICON ecosystem.
  • Preparation Methods

    • ICX5609097 is not synthesized through traditional chemical reactions. Instead, it is generated within the ICON blockchain network.
    • The ICON platform employs a consensus mechanism called Loop Fault Tolerance (LFT), which ensures the validity of transactions and blocks. Nodes (computers) participate in block generation, and ICX tokens are rewarded to those who contribute to the network’s security and stability.
  • Chemical Reactions Analysis

    • As mentioned earlier, ICX5609097 does not undergo chemical reactions in the conventional sense. it interacts with other components within the ICON blockchain.
    • ICON’s smart contracts (similar to traditional contracts but executed automatically) facilitate various interactions, such as transferring ICX tokens, managing decentralized applications (dApps), and governing network parameters.
  • Scientific Research Applications

  • Mechanism of Action

    • ICX5609097’s “mechanism of action” lies in its role within the ICON network. It facilitates secure transactions, consensus, and governance.
    • Molecular targets and pathways are metaphorical in this context, representing interactions between nodes, smart contracts, and users. ICON’s robustness relies on the collective behavior of these components.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C20H31N5O3

    Molecular Weight

    389.5 g/mol

    IUPAC Name

    1-(2-amino-3-phenylpropanoyl)-N-(1,6-diamino-1-oxohexan-2-yl)pyrrolidine-2-carboxamide

    InChI

    InChI=1S/C20H31N5O3/c21-11-5-4-9-16(18(23)26)24-19(27)17-10-6-12-25(17)20(28)15(22)13-14-7-2-1-3-8-14/h1-3,7-8,15-17H,4-6,9-13,21-22H2,(H2,23,26)(H,24,27)

    InChI Key

    DEVODHFBXAPEQB-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCCN)C(=O)N

    Origin of Product

    United States

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